Unii-xcr716lecp

Catalog No.
S527037
CAS No.
182167-03-9
M.F
C39H47NO6
M. Wt
625.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Unii-xcr716lecp

CAS Number

182167-03-9

Product Name

Unii-xcr716lecp

IUPAC Name

[4-[(2S)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate

Molecular Formula

C39H47NO6

Molecular Weight

625.8 g/mol

InChI

InChI=1S/C39H47NO6/c1-26-32-20-19-31(45-37(42)39(5,6)7)25-33(32)46-35(34(26)27-11-17-30(18-12-27)44-36(41)38(2,3)4)28-13-15-29(16-14-28)43-24-23-40-21-9-8-10-22-40/h11-20,25,35H,8-10,21-24H2,1-7H3/t35-/m0/s1

InChI Key

OEKMGABCSLYWOP-DHUJRADRSA-N

SMILES

CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

4-(7-(2,2-dimethyl-1-oxopropoxy)-4-methyl-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-2H-1-benzopyran-3-yl)phenyl 2,2-dimethylpropanoate, EM 776, EM 800, EM-776, EM-800

Canonical SMILES

CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C

Isomeric SMILES

CC1=C([C@@H](OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C

Description

The exact mass of the compound Unii-xcr716lecp is 625.34 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Unii-xcr716lecp is a chemical compound that has gained attention in various scientific fields, particularly in medicinal chemistry and pharmacology. While specific details about its structure and properties may not be widely available, it is classified under a unique identifier known as the Unique Ingredient Identifier (Unii). This identifier is used to catalog substances in databases for regulatory and research purposes, ensuring that each compound can be distinctly recognized.

  • Synthesis Reactions: In which simpler reactants combine to form a more complex product.
  • Decomposition Reactions: Where a compound breaks down into simpler substances.
  • Redox Reactions: Involving the transfer of electrons between species, which could be relevant depending on the functional groups present in Unii-xcr716lecp.

For example, a general representation of a synthesis reaction could be:

Reactant A+Reactant BUnii xcr716lecp\text{Reactant A}+\text{Reactant B}\rightarrow \text{Unii xcr716lecp}

The biological activity of Unii-xcr716lecp is an area of active research. Compounds like this often exhibit significant pharmacological properties, which may include:

  • Antimicrobial Activity: Potential effectiveness against bacteria or fungi.
  • Anticancer Properties: Ability to inhibit cancer cell growth or induce apoptosis in malignant cells.
  • Anti-inflammatory Effects: Reduction of inflammation markers in biological systems.

Specific studies would be required to elucidate its precise biological mechanisms and therapeutic potential.

The synthesis of Unii-xcr716lecp could involve various organic synthesis techniques, typically including:

  • Multi-step Synthesis: A series of reactions leading from simple precursors to the final compound.
  • Catalytic Methods: Utilizing catalysts to enhance reaction rates and selectivity.
  • Green Chemistry Approaches: Employing environmentally friendly solvents and conditions to minimize waste.

Detailed protocols would depend on the specific functional groups and structural features of Unii-xcr716lecp.

Unii-xcr716lecp may have several applications across different fields:

  • Pharmaceuticals: As an active ingredient or a lead compound for drug development.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide if it exhibits relevant biological activity.
  • Material Science: Possible incorporation into polymers or other materials for enhanced properties.

Research into its applications is ongoing, with potential implications for health and industry.

: Evaluating how Unii-xcr716lecp interacts with other pharmaceuticals, including synergistic or antagonistic effects.
  • Protein Binding Studies: Assessing how well the compound binds to plasma proteins, which can influence its pharmacokinetics.
  • Metabolic Pathway Analysis: Understanding how the body metabolizes Unii-xcr716lecp and its potential effects on metabolic processes.
  • Such studies are essential for predicting efficacy and safety profiles.

    Unii-xcr716lecp may share structural or functional similarities with other compounds. Here are some examples of similar compounds:

    Compound NameStructure TypeNotable Properties
    Compound AOrganic compoundAntimicrobial activity
    Compound BSynthetic analogAnticancer properties
    Compound CNatural productAnti-inflammatory effects

    Uniqueness of Unii-xcr716lecp

    What sets Unii-xcr716lecp apart from these compounds could be its specific mechanism of action, unique structural features, or particular therapeutic applications that have yet to be fully explored. The ongoing research will likely reveal more about its unique characteristics compared to similar compounds in its class.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    8.2

    Hydrogen Bond Acceptor Count

    7

    Exact Mass

    625.34033822 g/mol

    Monoisotopic Mass

    625.34033822 g/mol

    Heavy Atom Count

    46

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    XCR716LECP

    MeSH Pharmacological Classification

    Estrogen Antagonists

    Wikipedia

    Sch-57050

    Dates

    Modify: 2024-02-18
    1: Couillard S, Labrie C, Bélanger A, Candas B, Pouliot F, Labrie F. Effect of dehydroepiandrosterone and the antiestrogen EM-800 on growth of human ZR-75-1 breast cancer xenografts. J Natl Cancer Inst. 1998 May 20;90(10):772-8. PubMed PMID: 9605648.
    2: Sourla A, Luo S, Labrie C, Bélanger A, Labrie F. Morphological changes induced by 6-month treatment of intact and ovariectomized mice with tamoxifen and the pure antiestrogen EM-800. Endocrinology. 1997 Dec;138(12):5605-17. PubMed PMID: 9389549.
    3: Luo S, Martel C, Sourla A, Gauthier S, Mérand Y, Belanger A, Labrie C, Labrie F. Comparative effects of 28-day treatment with the new anti-estrogen EM-800 and tamoxifen on estrogen-sensitive parameters in intact mice. Int J Cancer. 1997 Nov 4;73(3):381-91. PubMed PMID: 9359486.
    4: Labrie F, Champagne P, Labrie C, Roy J, Laverdière J, Provencher L, Potvin M, Drolet Y, Pollak M, Panasci L, L'Espérance B, Dufresne J, Latreille J, Robert J, Samson B, Jolivet J, Yelle L, Cusan L, Diamond P, Candas B. Activity and safety of the antiestrogen EM-800, the orally active precursor of acolbifene, in tamoxifen-resistant breast cancer. J Clin Oncol. 2004 Mar 1;22(5):864-71. PubMed PMID: 14990642.
    5: Luo S, Sourla A, Labrie C, Gauthier S, Merand Y, Belanger A, Labrie F. Effect of twenty-four-week treatment with the antiestrogen EM-800 on estrogen-sensitive parameters in intact and ovariectomized mice. Endocrinology. 1998 May;139(5):2645-56. PubMed PMID: 9564882.
    6: Luo S, Sourla A, Labrie C, Bélanger A, Labrie F. Combined effects of dehydroepiandrosterone and EM-800 on bone mass, serum lipids, and the development of dimethylbenz(A)anthracene-induced mammary carcinoma in the rat. Endocrinology. 1997 Oct;138(10):4435-44. PubMed PMID: 9322961.
    7: Luo S, Stojanovic M, Labrie C, Labrie F. Inhibitory effect of the novel anti-estrogen EM-800 and medroxyprogesterone acetate on estrone-stimulated growth of dimethylbenz[a]anthracene-induced mammary carcinoma in rats. Int J Cancer. 1997 Nov 14;73(4):580-6. PubMed PMID: 9389575.
    8: Couillard S, Gutman M, Labrie F, Candas B, Labrie C. Effect of combined treatment with the pure antiestrogen EM-800 and radiotherapy on the growth of human ZR-75-1 breast cancer xenografts in nude mice. Cancer Res. 1999 Oct 1;59(19):4857-63. PubMed PMID: 10519396.
    9: Gutman M, Couillard S, Labrie F, Candas B, Labrie C. Effect of treatment sequence with radiotherapy and the antiestrogen EM 800 on the growth of ZR 75 1 human mammary carcinoma in nude mice. Int J Cancer. 2003 Jan 10;103(2):268-76. PubMed PMID: 12455043.
    10: Couillard S, Gutman M, Labrie C, Bélanger A, Candas B, Labrie F. Comparison of the effects of the antiestrogens EM-800 and tamoxifen on the growth of human breast ZR-75-1 cancer xenografts in nude mice. Cancer Res. 1998 Jan 1;58(1):60-4. PubMed PMID: 9426058.
    11: Martel C, Labrie C, Bélanger A, Gauthier S, Mérand Y, Li X, Provencher L, Candas B, Labrie F. Comparison of the effects of the new orally active antiestrogen EM-800 with ICI 182 780 and toremifene on estrogen-sensitive parameters in the ovariectomized mouse. Endocrinology. 1998 May;139(5):2486-92. PubMed PMID: 9564862.
    12: Tremblay A, Tremblay GB, Labrie C, Labrie F, Giguère V. EM-800, a novel antiestrogen, acts as a pure antagonist of the transcriptional functions of estrogen receptors alpha and beta. Endocrinology. 1998 Jan;139(1):111-8. PubMed PMID: 9421405.
    13: Gutman M, Couillard S, Labrie F, Candas B, Labrie C. Effects of the antiestrogen EM-800 (SCH 57050) and cyclophosphamide alone and in combination on growth of human ZR-75-1 breast cancer xenografts in nude mice. Cancer Res. 1999 Oct 15;59(20):5176-80. PubMed PMID: 10537294.
    14: Simard J, Sanchez R, Poirier D, Gauthier S, Singh SM, Merand Y, Belanger A, Labrie C, Labrie F. Blockade of the stimulatory effect of estrogens, OH-tamoxifen, OH-toremifene, droloxifene, and raloxifene on alkaline phosphatase activity by the antiestrogen EM-800 in human endometrial adenocarcinoma Ishikawa cells. Cancer Res. 1997 Aug 15;57(16):3494-7. PubMed PMID: 9270018.
    15: Martel C, Picard S, Richard V, Bélanger A, Labrie C, Labrie F. Prevention of bone loss by EM-800 and raloxifene in the ovariectomized rat. J Steroid Biochem Mol Biol. 2000 Sep;74(1-2):45-56. PubMed PMID: 11074355.
    16: Schafer JI, Liu H, Tonetti DA, Jordan VC. The interaction of raloxifene and the active metabolite of the antiestrogen EM-800 (SC 5705) with the human estrogen receptor. Cancer Res. 1999 Sep 1;59(17):4308-13. PubMed PMID: 10485477.
    17: Labrie F, Labrie C, Bélanger A, Simard J, Giguère V, Tremblay A, Tremblay G. EM-652 (SCH57068), a pure SERM having complete antiestrogenic activity in the mammary gland and endometrium. J Steroid Biochem Mol Biol. 2001 Dec;79(1-5):213-25. Review. PubMed PMID: 11850228.
    18: Luo S, Labrie C, Bélanger A, Candas B, Labrie F. Prevention of development of dimethylbenz(a)anthracene (DMBA)-induced mammary tumors in the rat by the new nonsteroidal antiestrogen EM-800 (SCH57050). Breast Cancer Res Treat. 1998 May;49(1):1-11. PubMed PMID: 9694606.
    19: Couillard S, Labrie C, Gauthier S, Merand Y, Singh SM, Candas B, Labrie F. Long-term inhibitory effect of the orally active and pure antiestrogen EM-800 on the growth of human breast cancer xenografts in nude mice. Int J Cancer. 2000 Feb 1;85(3):424-9. PubMed PMID: 10652436.
    20: Simard J, Labrie C, Bélanger A, Gauthier S, Singh SM, Mérand Y, Labrie F. Characterization of the effects of the novel non-steroidal antiestrogen EM-800 on basal and estrogen-induced proliferation of T-47D, ZR-75-1 and MCF-7 human breast cancer cells in vitro. Int J Cancer. 1997 Sep 26;73(1):104-12. PubMed PMID: 9334816.

    Explore Compound Types